molecular formula C6H10Br2 B3051618 1,4-Dibromocyclohexane CAS No. 35076-92-7

1,4-Dibromocyclohexane

Cat. No.: B3051618
CAS No.: 35076-92-7
M. Wt: 241.95 g/mol
InChI Key: OALGWDQLKYPDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromocyclohexane is an organic compound with the molecular formula C₆H₁₀Br₂. It is a derivative of cyclohexane, where two hydrogen atoms are replaced by bromine atoms at the 1 and 4 positions. This compound is known for its use in various chemical reactions and its significance in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromocyclohexane can be synthesized through the bromination of cyclohexane. The reaction typically involves the addition of bromine (Br₂) to cyclohexane in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction is carried out under controlled conditions to ensure the selective bromination at the 1 and 4 positions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of bromine to cyclohexane, with careful monitoring of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).

    Reduction Reactions: The compound can be reduced to cyclohexane by using reducing agents like zinc (Zn) and hydrochloric acid (HCl).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclohexene.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Zinc and hydrochloric acid.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products:

    Substitution: 1,4-dihydroxycyclohexane or 1,4-diaminocyclohexane.

    Reduction: Cyclohexane.

    Elimination: Cyclohexene.

Scientific Research Applications

1,4-Dibromocyclohexane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Material Science: The compound is utilized in the preparation of polymers and other advanced materials.

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems.

Mechanism of Action

The mechanism of action of 1,4-dibromocyclohexane in chemical reactions involves the formation of intermediates such as bromonium ions. For example, in electrophilic addition reactions, the bromine molecule is polarized by the π bond in cyclohexene, leading to the formation of a bromonium ion. This intermediate is then attacked by a nucleophile, resulting in the final product.

Comparison with Similar Compounds

  • 1,2-Dibromocyclohexane
  • 1,3-Dibromocyclohexane
  • 1,4-Dichlorocyclohexane

Comparison: 1,4-Dibromocyclohexane is unique due to its specific substitution pattern, which affects its reactivity and physical properties. Compared to 1,2- and 1,3-dibromocyclohexane, the 1,4-isomer has different steric and electronic effects, leading to distinct chemical behavior. Additionally, the bromine atoms in this compound are positioned on opposite sides of the cyclohexane ring, which influences its conformational stability and reactivity.

Properties

IUPAC Name

1,4-dibromocyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALGWDQLKYPDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067888
Record name 1,4-Dibromocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35076-92-7, 13618-83-2
Record name 1,4-Dibromocyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35076-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, 1,4-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035076927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC16622
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane, 1,4-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Dibromocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromocyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dibromocyclohexane
Reactant of Route 2
1,4-Dibromocyclohexane
Reactant of Route 3
1,4-Dibromocyclohexane
Reactant of Route 4
1,4-Dibromocyclohexane
Reactant of Route 5
Reactant of Route 5
1,4-Dibromocyclohexane
Reactant of Route 6
Reactant of Route 6
1,4-Dibromocyclohexane
Customer
Q & A

Q1: What is known about the conformational behavior of 1,4-dibromocyclohexane?

A1: Research indicates that trans-1,4-dibromocyclohexane exists predominantly in a chair conformation with the bromine atoms occupying equatorial positions. This conformation minimizes steric hindrance between the bulky bromine atoms and the cyclohexane ring. [, , ] Studies employing vibrational spectroscopy, including Raman and infrared, have provided insights into the vibrational modes associated with this specific conformation. [, ]

Q2: How does temperature affect the nuclear quadrupole resonance (NQR) frequencies in this compound?

A2: Studies investigating the temperature dependence of NQR frequencies in this compound reveal a decrease in frequencies with increasing temperature. [] This observation is consistent with Bayer's theory, which links NQR frequency shifts to molecular motions, specifically torsional vibrations, within the crystal lattice. The calculated torsional frequencies, derived from experimental NQR data and calculated moments of inertia, also decrease with increasing temperature. [] This trend aligns with observations from Raman studies on various molecules in crystalline states. []

Q3: Are there differences in the NQR behavior between the cis and trans isomers of this compound?

A3: Yes, the cis and trans isomers of this compound exhibit distinct NQR behaviors. At 77K, cis-1,4-dibromocyclohexane displays two distinct resonance lines, suggesting different chemical environments for the two bromine atoms. [] Based on the calculated torsional frequencies, the higher frequency line is attributed to the bromine atom in the equatorial position. [] Interestingly, the resonance lines in trans-1,4-dibromocyclohexane fade out at temperatures significantly lower than its melting point, a phenomenon not observed in the cis isomer. [] This suggests differences in the molecular dynamics and potentially intermolecular interactions between the two isomers in the solid state.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.